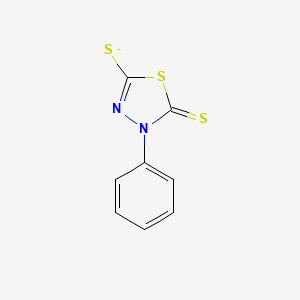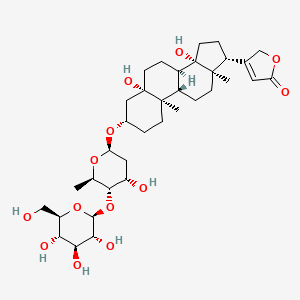![molecular formula C8H6BrN3O2 B13914140 Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom at the 8th position and a methyl ester group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is typically carried out under microwave conditions at elevated temperatures, resulting in good-to-excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high purity and yield. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and eco-friendliness.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic structures.
Oxidation and Reduction Reactions: The triazole and pyridine rings can undergo oxidation and reduction reactions, leading to modifications in the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can lead to the formation of N-oxides.
Applications De Recherche Scientifique
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity as an inverse agonist of RORγt and inhibitors of JAK1 and JAK2.
Material Sciences: The compound’s unique electronic properties make it suitable for applications in organic electronics and materials science.
Biological Studies: It is used in studies to understand the biological activities of triazolopyridine derivatives, including their effects on various biological pathways.
Mécanisme D'action
The mechanism of action of methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, as an inverse agonist of RORγt, it binds to the receptor and inhibits its activity, leading to downstream effects on gene expression and immune responses . Similarly, as an inhibitor of JAK1 and JAK2, it interferes with the signaling pathways mediated by these kinases, affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate can be compared with other triazolopyridine derivatives, such as:
- 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
These compounds share similar structural features but differ in their substitution patterns and functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the methyl ester group in this compound imparts unique properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C8H6BrN3O2 |
|---|---|
Poids moléculaire |
256.06 g/mol |
Nom IUPAC |
methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-6(9)7-10-4-11-12(7)3-5/h2-4H,1H3 |
Clé InChI |
RJMHIBOUKAMBIK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN2C(=NC=N2)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-3,3-dimethyl-2-oxo-2,3-dihydro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B13914063.png)
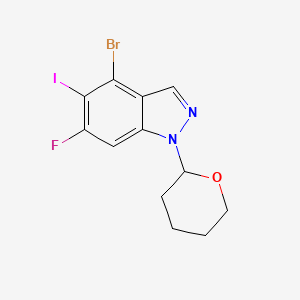
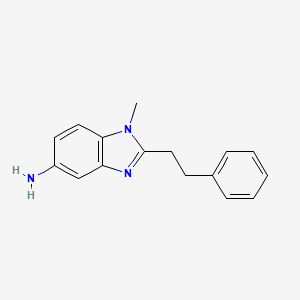
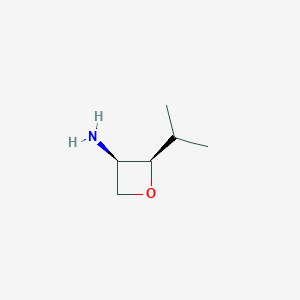
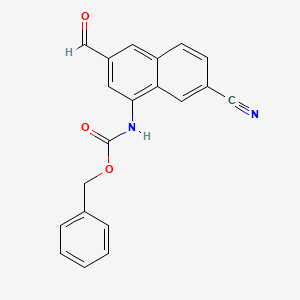
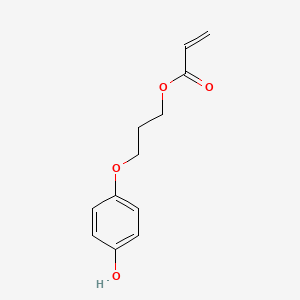
![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)
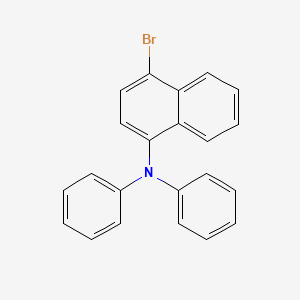

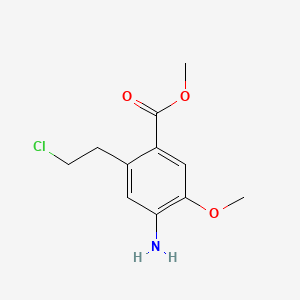
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
